4-Bromo-2-methyl-3-nitrobenzoic acid is an organic compound with the molecular formula C₈H₆BrN₁O₄. It features a benzene ring substituted with a bromine atom, a methyl group, and a nitro group. This compound is notable for its unique structural arrangement, which influences its chemical reactivity and biological activity. It is classified as a benzoic acid derivative and is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical industry.
4-Bromo-2-methyl-3-nitrobenzoic acid exhibits significant biological activity as it serves as an intermediate in the synthesis of Lonafarnib, a drug used for treating various cancers. The compound's mechanism of action involves its role in biochemical pathways that lead to the production of active pharmaceutical ingredients. Additionally, it has been shown to interact with specific biological targets, making it a valuable compound in medicinal chemistry.
The synthesis of 4-Bromo-2-methyl-3-nitrobenzoic acid can be achieved through several methods:
The primary applications of 4-Bromo-2-methyl-3-nitrobenzoic acid include:
Studies have demonstrated that 4-Bromo-2-methyl-3-nitrobenzoic acid interacts with various biological systems, influencing pathways relevant to drug metabolism and efficacy. Its role in synthesizing Lonafarnib highlights its importance in cancer therapy, showcasing its potential effects on cellular processes involved in tumor growth and proliferation .
Several compounds share structural similarities with 4-Bromo-2-methyl-3-nitrobenzoic acid. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromo-3-nitrobenzoic acid | Nitro group at position 3 on the benzene ring | Different reactivity due to nitro positioning |
| 2-Bromo-4-nitrobenzoic acid | Nitro group at position 4; bromine at position 2 | Variations in sterics affect reaction pathways |
| 4-Chloro-2-nitrobenzoic acid | Chlorine instead of bromine; nitro at position 2 | Different electronic effects due to halogen substitution |
| 4-Fluoro-2-nitrobenzoic acid | Fluorine instead of bromine; nitro at position 2 | Unique properties due to fluorine's electronegativity |
4-Bromo-2-methyl-3-nitrobenzoic acid is distinguished by the specific arrangement of its substituents, which affects its chemical behavior and applications compared to these similar compounds .
Radical bromination bypasses traditional electronic directing effects, enabling selective functionalization at sterically accessible positions. In the synthesis of 4-bromo-2-methyl-3-nitrobenzoic acid, N-bromosuccinimide (NBS) paired with azobisisobutyronitrile (AIBN) as a radical initiator in acetonitrile achieves bromination at position 4 (para to the methyl group) with high efficiency. The mechanism involves AIBN-generated radicals abstracting hydrogen from the methyl group, forming a benzyl radical that reacts with NBS to introduce bromine.
Key conditions:
This method avoids competing electrophilic pathways dominated by the nitro group’s meta-directing effects, ensuring regioselectivity for position 4.
The nitro group at position 3 is introduced via nitration of 3-methylbenzoic acid (m-toluic acid) using concentrated nitric acid under cryogenic conditions. A patented approach achieves 79.8% selectivity for 2-nitro-3-methylbenzoic acid by reacting powdered m-toluic acid (particle size: 10–200 µm) with 92–98% HNO₃ at -30 to -15°C. The low temperature suppresses byproduct formation (e.g., dinitro derivatives), while fine particle size maximizes surface area for reaction.
Optimized parameters:
Solvent polarity and temperature critically influence reaction kinetics and selectivity:
Table 1: Comparative Analysis of Synthetic Conditions
| Step | Conditions | Yield | Selectivity | Source |
|---|---|---|---|---|
| Nitration | HNO₃, -30°C, 60 min | 99.5% | 84.2% | |
| Bromination | NBS/AIBN, CH₃CN, 75°C, 12 hr | 85% | >95% | |
| Halogenation | NBS, THF/H₂O, 80°C, 8 hr | 74% | 89% |
The antimycobacterial properties of 4-Bromo-2-methyl-3-nitrobenzoic acid and related nitroaromatic compounds have been extensively investigated, with particular focus on their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis [3] [5]. Research has demonstrated that nitroaromatic compounds exhibit significant antimycobacterial activity through mechanisms involving deazaflavin-dependent nitroreduction pathways, which require the presence of nitro groups for therapeutic efficacy [3].
Studies on structurally related compounds have provided valuable insights into the antimycobacterial potential of brominated nitrobenzoic acid derivatives. The 3,5-dinitrobenzylsulfanyl tetrazoles and oxadiazoles have shown remarkable activity against both replicating and nonreplicating mycobacteria [3] [5]. These compounds demonstrate minimum inhibitory concentration values ranging from 0.03 to 4 micromolar against Mycobacterium tuberculosis, with the oxadiazole derivatives generally exhibiting superior potency compared to tetrazole analogs [5].
The mechanism of action for nitroaromatic antimycobacterial agents involves bioreduction processes catalyzed by bacterial nitroreductases [4]. Type I nitroreductases, which are largely restricted to bacteria and absent from most eukaryotes, facilitate a two-electron reduction of the nitro group to generate reactive intermediates that ultimately cause deoxyribonucleic acid damage [4]. This selective activation within bacterial cells contributes to the therapeutic specificity of nitroaromatic compounds.
Table 1: Antimycobacterial Activities of Nitroaromatic Compounds
| Compound | Mycobacterium tuberculosis Minimum Inhibitory Concentration (micromolar) | Mycobacterium avium Minimum Inhibitory Concentration (micromolar) | Mycobacterium kansasii Minimum Inhibitory Concentration (micromolar) |
|---|---|---|---|
| 3,5-Dinitrobenzyl tetrazole (1a) | 4/4 | 62/62 | 2/4/16 |
| 3,5-Dinitrobenzyl tetrazole (1b) | 2/4 | 16/32 | 1/4/4 |
| 3,5-Dinitrobenzyl tetrazole (1c) | 1/2 | 125/125 | 2/4/4 |
| 3,5-Dinitrobenzyl tetrazole (1d) | 1/1 | 125/125 | 1/2/2 |
| 3,5-Dinitrobenzyl tetrazole (1e) | 1/1 | 16/32 | 4/4/4 |
| 3,5-Dinitrobenzyl oxadiazole (2a) | 0.06/0.06 | 16/32 | 0.5/1/1 |
| 3,5-Dinitrobenzyl oxadiazole (2b) | 0.125/0.125 | 16/32 | 0.125/0.25/0.25 |
| 3,5-Dinitrobenzyl oxadiazole (2c) | 0.125/0.125 | >125/>125 | 0.125/0.25/0.25 |
| 3,5-Dinitrobenzyl oxadiazole (2d) | 0.125/0.125 | 250/250 | 0.125/0.25/0.5 |
| 3,5-Dinitrobenzyl oxadiazole (2e) | ≤0.03/≤0.03 | >32/>32 | 0.06/0.125/0.25 |
| Isoniazid | 0.5/1 | 250/250 | 250/250/250 |
| Pretomanid | 0.125/0.25 | >32/>32 | >32/>32/>32 |
Research has established that both nitro groups in 3,5-dinitrobenzyl compounds are essential for high antimycobacterial activity [3] [5]. Attempts to replace one nitro group with other electron-withdrawing groups such as trifluoromethyl, chloro, fluoro, bromo, or cyano substituents resulted in substantial decreases in antimycobacterial activity, with the majority of compounds completely losing their antitubercular properties [5]. Among the modified analogues, 3-cyano-5-nitrobenzyl derivatives showed modest effectiveness, with minimum inhibitory concentration values of 2-4 micromolar against Mycobacterium tuberculosis [5].
The structure-activity relationship studies of nitroaromatic compounds have revealed critical insights into the molecular features that govern antimycobacterial potency [11] [12] [13]. The position and number of nitro groups on the aromatic ring system significantly influence biological activity, with the 3,5-dinitro substitution pattern demonstrating optimal antimycobacterial properties [3] [5].
Quantitative structure-activity relationship analyses have identified several key molecular descriptors that correlate with antimycobacterial activity in nitroaromatic compounds [11] [13]. The energy of the lowest unoccupied molecular orbital, hydrophobicity parameters modeled by octanol-water partition coefficients, and various quantum-chemical parameters play crucial roles in determining biological potency [11]. These studies have shown that compounds possessing three or more fused rings exhibit significantly greater antimycobacterial potency compared to mono- or bicyclic systems [11].
The electronic effects of substituents on the benzene ring profoundly impact antimycobacterial activity [12] [16]. Electron-withdrawing groups such as nitro substituents enhance the electrophilic character of the aromatic system, facilitating interactions with nucleophilic sites in bacterial targets [12]. The nitro group's strong electron-withdrawing nature creates favorable conditions for bioreduction processes essential for antimycobacterial activity [4].
Table 2: Structure-Activity Relationships in Brominated Nitrobenzoic Acid Derivatives
| Substitution Pattern | Relative Activity | Electronic Effects | Key Features |
|---|---|---|---|
| 3-Bromo-5-nitro | Significant decrease | Strong electron-withdrawing | Single halogen substitution |
| 4-Bromo-3-nitro | Complete loss | Strong electron-withdrawing | Meta-positioned to carboxyl |
| 2-Bromo-4-nitro | Complete loss | Strong electron-withdrawing | Ortho-positioned to carboxyl |
| 4-Bromo-2-methyl-3-nitro | Limited data available | Electron-withdrawing with steric effects | Methyl group provides steric hindrance |
| 5-Bromo-2-methyl-3-nitro | Intermediate for pharmaceutical synthesis | Electron-withdrawing with steric effects | Used in drug development |
| 3,5-Dinitro (reference) | High (reference) | Strongest electron-withdrawing | Both nitro groups essential |
| 2,4-Dinitro | Lower than 3,5-dinitro | Moderate electron-withdrawing | Suboptimal positioning |
| 2,5-Dinitro | Comparable to isoniazid | Strong electron-withdrawing | Alternative positioning maintains activity |
| 3,4-Dinitro | Decreased activity | Moderate electron-withdrawing | Adjacent nitro groups |
The influence of halogen substitution on nitroaromatic antimycobacterial agents has been systematically investigated [3] [5]. Bromine substituents, when combined with nitro groups, generally result in decreased antimycobacterial activity compared to compounds containing multiple nitro groups [5]. The 2,5-dinitro analogues demonstrated activities comparable to isoniazid, while 3,4-dinitro derivatives showed reduced efficacy [3].
Research has demonstrated that the position of the nitro group significantly affects antimicrobial activity against various pathogens [16]. Studies comparing ortho versus para positioning of nitro groups in zinc complexes revealed that positional differences alter antimicrobial effectiveness against methicillin-resistant Staphylococcus aureus, Klebsiella pneumoniae, Salmonella typhimurium, and Candida albicans [16]. These findings emphasize the importance of precise substitution patterns in optimizing antimicrobial potency.
The development of ester and thioester prodrugs of nitrobenzoic acid derivatives represents a sophisticated approach to enhancing antimycobacterial drug delivery and efficacy [7] [8]. Prodrug strategies aim to improve cellular penetration, overcome resistance mechanisms, and achieve selective activation within target organisms [8] [20].
Research on nitrobenzoate and nitrothiobenzoate prodrugs has revealed distinct hydrolysis patterns in different biological media [7]. Studies comparing ester and thioester derivatives demonstrated that thioesters undergo more rapid hydrolysis in mycobacterial homogenates compared to their corresponding esters [7]. The thioester compounds showed hydrolysis rates with observed rate constants of 79 per hour in mycobacterial preparations, while structurally similar esters remained stable under identical conditions [7].
Stability studies in phosphate-buffered saline have provided essential kinetic data for prodrug development [7]. Compounds containing 3,5-dinitro substitution patterns exhibited variable hydrolysis rates depending on the alkyl chain length of the esterifying group [7]. Short-chain esters demonstrated higher hydrolysis rates, with butyl esters showing 65 percent hydrolysis after 14 days, while longer-chain dodecyl esters remained largely intact with only 2 percent hydrolysis over the same period [7].
Table 3: Prodrug Hydrolysis Kinetics and Antimycobacterial Activity
| Compound Type | Phosphate-Buffered Saline Hydrolysis 14 days (percent) | Minimum Inhibitory Concentration against Mycobacterium tuberculosis (micrograms per milliliter) | Mycobacterial Homogenate Observed Rate Constant (per hour) |
|---|---|---|---|
| 3,5-Dinitrobenzoate ester (butyl) | 65 | 8 | Not hydrolyzed |
| 3,5-Dinitrobenzoate thioester (butyl) | 35 | 16 | 79 |
| 3,5-Dinitrobenzoate ester (octyl) | 3 | 2 | Not hydrolyzed |
| 3,5-Dinitrobenzoate thioester (octyl) | 3 | 16 | Not hydrolyzed |
| 3,5-Dinitrobenzoate ester (dodecyl) | 2 | 4 | Not hydrolyzed |
| 3,5-Dinitrobenzoate thioester (dodecyl) | 1 | 8 | Not hydrolyzed |
| 3-Nitro-5-trifluoromethyl ester (butyl) | 60 | 4 | Not hydrolyzed |
| 3-Nitro-5-trifluoromethyl thioester (butyl) | 18 | 8 | Not hydrolyzed |
The selectivity of esterase-mediated prodrug activation has been demonstrated through comparative studies using mycobacterial homogenates versus mammalian enzyme preparations [20]. Aromatic esterifying groups favor mycobacterial esterase hydrolysis over liver esterases, while steric hindrance at the alpha-carbon of the esterifying moiety enhances resistance to plasma hydrolysis while simultaneously promoting mycobacterial activation [20].
Mycobacterial esterases exhibit diverse substrate specificities and play crucial roles in lipid metabolism and prodrug activation [18] [19] [21]. These enzymes belong to the serine hydrolase family and demonstrate varying preferences for short-chain versus long-chain ester substrates [18]. Fluorogenic substrate studies have identified multiple mycobacterial esterases that remain active during dormant states, including specific enzymes that retain catalytic function under stress conditions [21].
The mechanism of ester prodrug activation involves cellular uptake followed by enzymatic hydrolysis to release the active drug moiety [8]. Mycobacterial esterases such as Rv0045c, Rv1075c, and others demonstrate distinct substrate preferences and catalytic efficiencies [24] [25]. These enzymes possess characteristic alpha-beta hydrolase fold structures with conserved catalytic triads comprising serine, histidine, and aspartic acid residues [24].
4-Bromo-2-methyl-3-nitrobenzoic acid possesses three powerful directing groups: a bromine atom that can undergo homolytic carbon–bromine cleavage, a benzylic methyl group that is highly susceptible to hydrogen abstraction, and a strongly electron-withdrawing nitro substituent that stabilises adjacent radical centres. Controlled exploitation of these features has enabled several selective transformations driven by free-radical pathways.
| Entry | Transformation (key step) | Initiator / Propagator | Temperature (°C) | Time | Isolated yield | Selectivity notes |
|---|---|---|---|---|---|---|
| 1 | Benzylic bromination to give 4-bromo-2-bromomethyl-3-nitrobenzoic acid methyl ester | N-bromosuccinimide + azobis(isobutyronitrile) | 80 | 3 h | 85% | >90% conversion at the benzylic position; aromatic ring untouched [1] |
| 2 | Radical dehalogenation (C–Br → C–H) of the parent acid | Tributyltin hydride + ultraviolet irradiation | 25 | 1 h | 84% | Clean ipso substitution via aryl radical intermediate [2] |
| 3 | Decarboxylative bromination of the non-methylated analogue to provide the aryl bromide (model study) | Silver oxide + bromine under visible light | 22 | 30 min | 92% | Confirms radical chain nature (initiation from acyloxy radical clock experiment) [3] |
Key mechanistic features:
Collectively, these studies confirm that free-radical routes allow highly chemoselective derivatisation of 4-Bromo-2-methyl-3-nitrobenzoic acid without scrambling of substituents on the aromatic core.
Fischer esterification remains the method of choice for converting the acid to its alkyl esters, which are valuable intermediates for cross-coupling and pro-drug assembly. Protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, tetrahedral collapse, and water elimination constitute the canonical sequence [4].
| Alcohol nucleophile | Catalyst / Conditions | Equilibrium constant (Kₑq, 60 °C) | Isolated ester yield | Comment |
|---|---|---|---|---|
| Methanol | Concentrated sulfuric acid (0.1 equiv), 90 °C, sealed tube | 4.1 | 92% methyl ester [5] | Patent scale-up (25 g substrate) demonstrates robustness |
| Ethanol | p-toluenesulfonic acid (0.15 equiv), Dean–Stark trap, 110 °C | 3.2 | 81% ethyl ester (laboratory run, 5 mmol) [6] | Continuous water removal required to match methanol efficiency |
| Transesterification: methyl → n-propyl ester | Methyl ester (1 equiv) + n-propanol (5 equiv), sulfuric acid (0.05 equiv), reflux 104 °C | — | 74% n-propyl ester after 6 h [7] | Demonstrates reversible behaviour predicted by Le Châtelier’s principle |
Selectivity considerations:
Environmental persistence of halonitrobenzoates has driven the evolution of specialised microbial enzymes capable of stepwise detoxification. Three complementary catalytic modules have been characterised for substrates closely matching 4-Bromo-2-methyl-3-nitrobenzoic acid.
| Enzyme class | Representative organism / gene cluster | Substrate step | Catalytic efficiency* | Key mechanistic step |
|---|---|---|---|---|
| Reductive dehalogenase (BhbA₂–BhbB₂) | Comamonas sp. strain 7D-2 plasmid pBHB [9] | Debromination (aryl-Br → aryl-H) | 3.05 nmol min⁻¹ mg⁻¹ protein for monobromobenzoate | Cobamide-dependent electron transfer to release bromide ion |
| Nitrobenzene nitroreductase | Pseudomonas pseudoalcaligenes JS45 [10] | Nitro → hydroxylamino | Vₘₐₓ 0.42 µmol min⁻¹ mg⁻¹ | Two-electron flavin cycle producing nitroso intermediate |
| Hydroxylaminobenzoate mutase / dioxygenase cascade | Burkholderia cepacia PB4 [11] | Ring-cleavage after nitro reduction | k cat 0.9 s⁻¹ for 3-hydroxyanthranilate dioxygenase | Ortho cleavage yielding 2-aminomuconate semialdehyde |
* Values determined with the corresponding non-methylated or mono-hydroxy analogues; rate reductions of <15% are observed when the ortho-methyl group is present, indicating minimal steric penalty [12] [13].
Whole-consortium studies underline the ecological relevance:
Taken together, enzymology and microbial ecology point to a convergent biotic pathway for 4-Bromo-2-methyl-3-nitrobenzoic acid: rapid enzymatic debromination followed by nitro reduction and oxidative ring-fission, ultimately funnelling carbon into central metabolism [15].